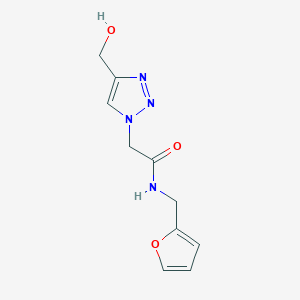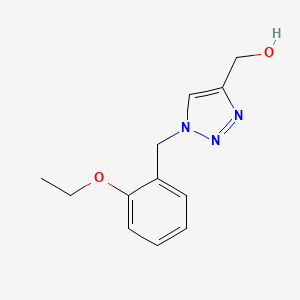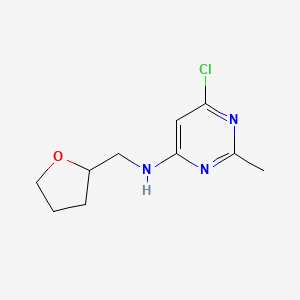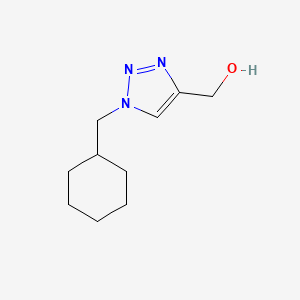![molecular formula C10H14ClN3O B1467536 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1250072-07-1](/img/structure/B1467536.png)
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Übersicht
Beschreibung
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, and a pyrrolidine ring attached to a methanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Chlorination and Methylation: The pyrimidine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride, followed by methylation using a methylating agent like methyl iodide.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chlorinated pyrimidine intermediate.
Introduction of the Methanol Group: The final step involves the reduction of a suitable intermediate to introduce the methanol group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group in [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form the corresponding dihydropyrimidine derivative.
Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Compounds: [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can be used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology:
Enzyme Inhibition Studies: This compound can be used in studies to investigate its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
Medicine:
Drug Development: Due to its structural similarity to other pharmacologically active pyrimidine derivatives, this compound can be explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry:
Agrochemicals: The compound can be used in the development of new agrochemicals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring and methanol group can further influence the compound’s pharmacokinetic properties, such as solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol: can be compared with other pyrimidine derivatives such as:
Uniqueness: The unique combination of the chloro, methyl, pyrrolidine, and methanol groups in this compound provides it with distinct chemical and pharmacological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(14)6-15/h5,8,15H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWACYCPLJASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)


![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)


![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)


![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
